8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate
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Overview
Description
8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. This compound is known for its potential pharmacological applications, particularly in the field of medicinal chemistry. The structure of this compound includes a fused pyrimidine and benzimidazole ring system, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a cyclization process to form the desired pyrimido[1,2-a]benzimidazole core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and antiviral properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate involves its interaction with specific molecular targets. For instance, as a CRF-1 receptor antagonist, the compound binds to the CRF-1 receptor, inhibiting its activity and thereby reducing the effects of stress-related disorders. The binding involves hydrogen bonding and π-π stacking interactions with key residues in the receptor .
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole: A similar compound with a slightly different substitution pattern.
7-Methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole: Another related compound with a different fused ring system.
Uniqueness: 8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
79514-75-3 |
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Molecular Formula |
C13H15N3O5 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole;oxalic acid |
InChI |
InChI=1S/C11H13N3O.C2H2O4/c1-15-8-3-4-10-9(7-8)13-11-12-5-2-6-14(10)11;3-1(4)2(5)6/h3-4,7H,2,5-6H2,1H3,(H,12,13);(H,3,4)(H,5,6) |
InChI Key |
HLXWJOKZYIOKSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3CCCNC3=N2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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